

Roquefortine Compounds: A Comparative Analysis of In Vivo and In Vitro Effects

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Roquefortine compounds, primarily Roquefortine C (RQC), as observed in in vivo (within a living organism) and in vitro (in a controlled laboratory environment) studies. Roquefortine C is a mycotoxin produced by several species of the Penicillium genus, including P. roqueforti, which is famously used in the production of blue-veined cheeses.[1] While generally considered safe at the low concentrations found in cheese, higher doses of RQC are neurotoxic.[1][2] This guide synthesizes experimental data to highlight the differing toxicological and mechanistic profiles observed between whole-organism and cellular-level investigations.

Quantitative Data Summary

The following tables summarize the key quantitative data from various toxicological studies on Roquefortine C, providing a direct comparison of its effects under in vitro and in vivo conditions.

Table 1: In Vitro Cytotoxicity of Roquefortine C



Cell Line	Cell Type	Assay	Endpoint	Result (IC50/Effect)	Reference
Human Neuroblasto ma	Neuronal	Cell Viability	IC50	49.5 μΜ	[3]
THP-1	Human Monocytic	Cell Viability	IC50	55 μΜ	[4]
CD14+	Human Monocytic	Cell Viability	IC50	45 μΜ	[4]
Caco-2	Human Intestinal Epithelial	Cell Viability	IC50	>100 μM	[4]
Caco-2	Human Intestinal Epithelial	Cell Viability	IC50	48 μg/mL (~123 μM)	[2]
Neuro-2a (N2A)	Mouse Neuroblasto ma	Multiple (Alamar blue, Neutral red, ATP content)	Cytotoxicity	Weakest toxicity compared to other P. roqueforti mycotoxins	[5][6]
Porcine Lymphocytes	Immune	Lymphocyte Proliferation	IC50	Least toxic among 6 Penicillium mycotoxins tested	[7]

IC50 (Inhibitory Concentration 50%): The concentration of a substance that reduces a biological activity (e.g., cell viability) by 50%.

Table 2: In Vivo Acute Toxicity of Roquefortine C



Animal Model	Route of Administration	Endpoint	Result (LD50/Effect)	Reference
Mice	Intraperitoneal (i.p.)	LD50	15–20 mg/kg	[2]
Mice (two different strains)	Not Specified	LD50	169–189 mg/kg	[2]
Cows	Oral (contaminated feed)	Clinical Signs	Reversible paralysis at ~25.3 mg/kg in feed	[8]
Sheep	Oral	Clinical Signs	No effects on chemical/hemato logical parameters up to 50 mg/sheep/day	[8]

LD50 (Lethal Dose 50%): The dose of a substance that is lethal to 50% of the tested animal population.

Key Experimental Methodologies

Detailed protocols are crucial for the interpretation and replication of experimental findings. Below are summaries of methodologies from key studies cited in this guide.

In Vitro Cytotoxicity Assessment on Human Neuroblastoma Cells

- Objective: To determine the cytotoxic effects of Roquefortine C on a neuronal cell line.
- Cell Line: Human neuroblastoma cells.
- Treatment: Cells were exposed to varying concentrations of Roquefortine C.
- Assay: Cell viability was assessed to determine the IC50 value. The mechanism of cell death
 was investigated by measuring the activity of caspase-8, an initiator caspase in the extrinsic



apoptotic pathway.

 Data Analysis: The concentration of RQC that resulted in a 50% reduction in cell viability compared to an untreated control was calculated to determine the IC50. Apoptosis was confirmed by detecting increased caspase-8 activity.[3]

In Vivo Acute Toxicity Study in Mice

- Objective: To determine the median lethal dose (LD50) of Roquefortine C in a mammalian model.
- Animal Model: Mice.
- Administration: Roquefortine C was administered via intraperitoneal (i.p.) injection.[2] This
 route is often used in initial toxicity studies to ensure direct and rapid systemic exposure,
 bypassing metabolic processes in the digestive tract.
- Observation: Animals were monitored for clinical signs of toxicity and mortality over a specified period.
- Data Analysis: The LD50 was calculated based on the mortality rates observed at different dose levels.[2]

In Vitro Rumen Fermentation Model

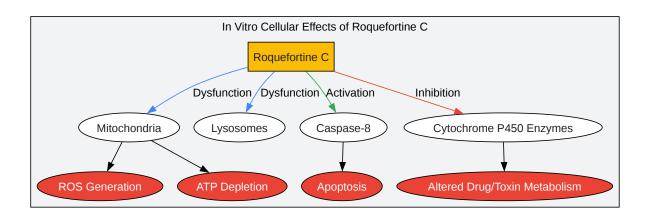
- Objective: To evaluate the effects of Roquefortine C on rumen microbial activity and its stability in the rumen environment.
- Methodology: An in vitro gas production technique was used. Rumen fluid was collected from fistulated dairy cows and incubated with a standard substrate and varying concentrations of pure Roquefortine C (up to 2.00 µg/mL).
- Parameters Measured:
 - Gas Production: Total gas volume (Vf), an indicator of microbial fermentation, was measured over 48 hours.



- Volatile Fatty Acid (VFA) Production: VFAs, the main energy source for ruminants, were quantified.
- RQC Stability: The concentration of RQC remaining in the rumen fluid was measured by HPLC-MS/MS after the 48-hour incubation period.
- Key Findings: RQC interfered with rumen fermentation, causing a dose-dependent decrease in gas and VFA production. Approximately 40.6% of the initial RQC was recovered, indicating partial stability in the rumen environment.[9]

Visualizing Mechanisms and Workflows

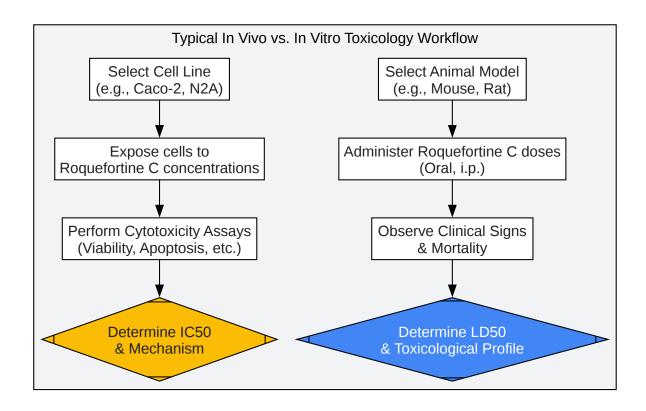
Diagrams created using Graphviz DOT language help to clarify complex biological pathways and experimental processes.



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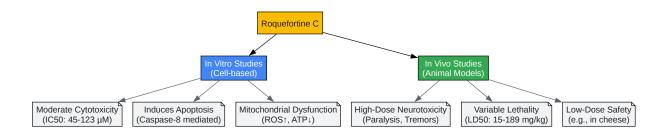
Caption: Proposed in vitro mechanisms of Roquefortine C toxicity.





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Caption: Comparative workflow for in vivo and in vitro toxicity testing.





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Caption: Logical relationship of Roquefortine C effects in vivo vs in vitro.

Discussion and Comparison

The data reveals a notable difference between the in vivo and in vitro effects of Roquefortine C.

In Vitro Effects: At the cellular level, RQC demonstrates moderate cytotoxicity across various cell lines, with IC50 values generally in the micromolar range.[3][4] Monocytic and neuroblastoma cells appear more sensitive than intestinal epithelial cells.[3][4] The mechanisms underlying this cytotoxicity are multifaceted, involving the induction of apoptosis via caspase-8 activation, mitochondrial and lysosomal dysfunction, depletion of ATP, and the generation of reactive oxygen species (ROS).[3][5][6] Furthermore, RQC has been shown to inhibit cytochrome P450 enzymes, which could have broader implications for the metabolism of other compounds.[2] It also possesses bacteriostatic properties against Gram-positive bacteria, likely by impairing RNA synthesis or bacterial respiration.[2][10]

In Vivo Effects: In whole organisms, the most prominent effect of high doses of RQC is neurotoxicity, leading to observable clinical signs such as tremors and paralysis.[2][8] However, the acute toxicity, measured by LD50 in mice, shows significant variability between studies, ranging from as low as 15 mg/kg to as high as 189 mg/kg.[2] This discrepancy could be due to differences in mouse strains, purity of the compound, or experimental protocols. In ruminants like cows and sheep, the effects appear to be less severe. While contaminated feed led to reversible paralysis in cows, direct administration to sheep showed no adverse hematological effects, and in vitro rumen models suggest that the gut microbiota can partially degrade the toxin.[8][9]

Bridging the Gap: The distinction between the observed effects is critical. In vitro studies provide a controlled environment to elucidate specific cellular mechanisms, such as apoptosis or enzyme inhibition. However, they cannot account for the complex processes of absorption, distribution, metabolism, and excretion (ADME) that occur in vivo. The neurotoxic effects seen in animals are the net result of these processes, which determine the actual concentration and duration of exposure of target tissues, like the central nervous system, to the toxin. The higher resistance of intestinal cells in vitro may explain why oral ingestion in animals requires relatively



high concentrations to produce systemic toxicity. The variability in LD50 values highlights the importance of considering metabolic differences even between strains of the same species.

Conclusion

The comparison of in vivo and in vitro data for Roquefortine C underscores a fundamental principle in toxicology and drug development: while in vitro assays are invaluable for high-throughput screening and mechanistic investigation, in vivo studies are essential for understanding the overall toxicological profile in a complex biological system. Roquefortine C acts on a cellular level by inducing apoptosis and mitochondrial stress, which manifests in vivo primarily as neurotoxicity at high doses. The partial degradation in the rumen and the relatively high concentrations required for toxicity suggest a moderate risk for livestock, and the very low levels typically found in blue cheese are considered safe for human consumption.[1][11] Future research should aim to further correlate the specific cellular mechanisms identified in vitro with the systemic neurotoxic outcomes observed in vivo.

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